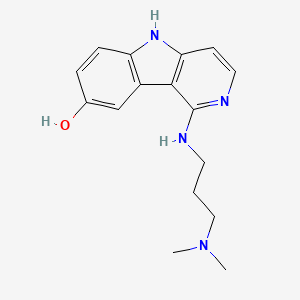
5H-Pyrido(4,3-b)indol-8-ol, 1-((3-(dimethylamino)propyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Pyrido(4,3-b)indol-8-ol, 1-((3-(dimethylamino)propyl)amino)- is a complex organic compound that belongs to the class of pyridoindoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indol-8-ol, 1-((3-(dimethylamino)propyl)amino)- typically involves multi-step organic reactions. One common method includes the use of indole derivatives as starting materials, followed by a series of reactions such as N-alkylation, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety .
化学反应分析
Types of Reactions
5H-Pyrido(4,3-b)indol-8-ol, 1-((3-(dimethylamino)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学研究应用
5H-Pyrido(4,3-b)indol-8-ol, 1-((3-(dimethylamino)propyl)amino)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and other optoelectronic applications
作用机制
The mechanism of action of 5H-Pyrido(4,3-b)indol-8-ol, 1-((3-(dimethylamino)propyl)amino)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural properties .
相似化合物的比较
Similar Compounds
5H-Pyrido(3,2-b)indole: Known for its use in organic electroluminescent devices.
1-Amino-5H-pyrido(4,3-b)indol-4-carboxamide: Studied for its potential as a JAK2 inhibitor in treating myeloproliferative disorders.
Pyrido(2,3-b)indol-4-ones: Used in the synthesis of various heterocyclic compounds.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
111380-41-7 |
|---|---|
分子式 |
C16H20N4O |
分子量 |
284.36 g/mol |
IUPAC 名称 |
1-[3-(dimethylamino)propylamino]-5H-pyrido[4,3-b]indol-8-ol |
InChI |
InChI=1S/C16H20N4O/c1-20(2)9-3-7-17-16-15-12-10-11(21)4-5-13(12)19-14(15)6-8-18-16/h4-6,8,10,19,21H,3,7,9H2,1-2H3,(H,17,18) |
InChI 键 |
UTUWDTGTORKSAW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1=NC=CC2=C1C3=C(N2)C=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


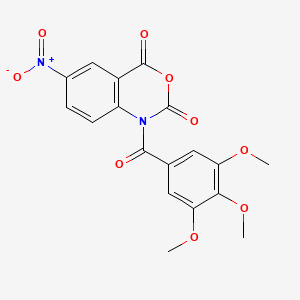

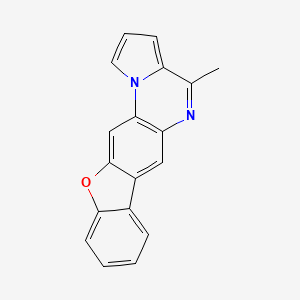
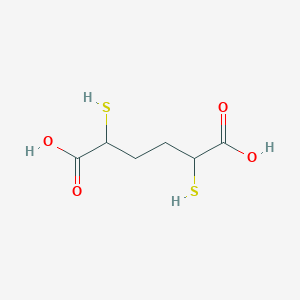
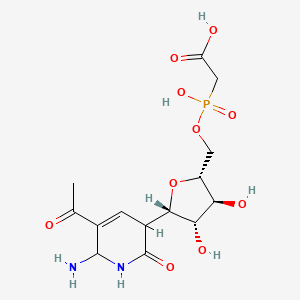


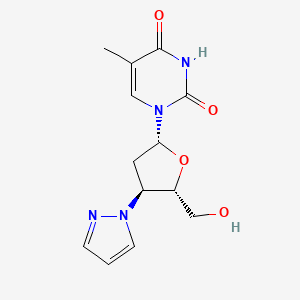

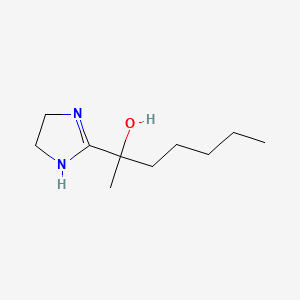

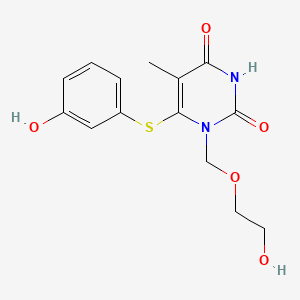
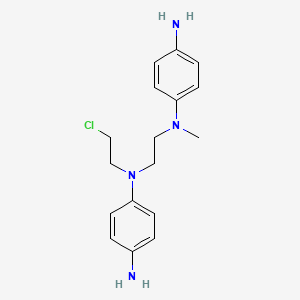
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
